N-Mercapto-4-formylcarbostyril

Übersicht

Beschreibung

N-Mercapto-4-formylcarbostyril is a novel antibiotic compound produced by the bacterium Pseudomonas fluorescens. This compound has garnered attention due to its unique structure and significant antifungal properties. It has been identified as effective against various phytopathogenic fungi, making it a promising candidate for agricultural and medicinal applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The initial identification and isolation of N-Mercapto-4-formylcarbostyril were achieved through the cultivation of Pseudomonas fluorescens strain G308. The compound was purified using preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The structure was confirmed using various spectroscopic techniques, including LC/DAD, IR, LC-ES+/MS, LC-ES-/MS, GC-EI/MS, LC-HRES+/MS, and NMR analysis .

Industrial Production Methods

While the primary method of obtaining this compound involves microbial fermentation, there is limited information on large-scale industrial production. The stability of N-thiols at ambient temperature poses challenges for industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-Mercapto-4-formylcarbostyril undergoes various chemical reactions, including oxidation, reduction, and substitution. due to the instability of N-thiols, these reactions must be carefully controlled to prevent decomposition .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve low temperatures and inert atmospheres to maintain the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfides, while reduction can yield thiols .

Wissenschaftliche Forschungsanwendungen

N-Mercapto-4-formylcarbostyril has several scientific research applications:

Chemistry: It serves as a model compound for studying the reactivity and stability of N-thiols.

Biology: The compound’s antifungal properties make it a valuable tool for investigating fungal pathogenesis and plant-microbe interactions.

Industry: This compound can be used in agriculture to protect crops from fungal diseases

Wirkmechanismus

The mechanism of action of N-Mercapto-4-formylcarbostyril involves the inhibition of spore germination and germ tube growth in fungi. The compound interferes with key metabolic pathways in the fungal cells, leading to their death. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

N-Mercapto-4-formylcarbostyril is unique due to its N-thiol functional group, which is rare in natural products. Similar compounds include:

- 1-Hydroxy-2-thioxo-1,2-dihydroquinoline-4-carbaldehyde

- 1-Hydroxy-2-oxo-1,2-dihydroquinoline-4-thiocarbaldehyde

- S-oxides of the above compounds

These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Biologische Aktivität

N-Mercapto-4-formylcarbostyril (Cbs) is a compound of significant interest due to its antimicrobial properties, particularly against phytopathogenic fungi. This article explores the biological activity of Cbs, detailing its mechanisms of action, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

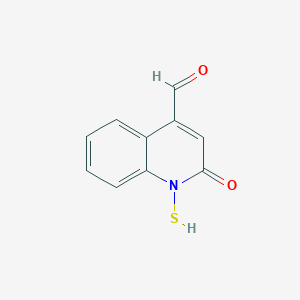

This compound is characterized by its unique thiol group, which contributes to its biological activity. The molecular formula is , and it features a carbostyril backbone with a formyl group that enhances its reactivity and interaction with biological targets.

Antifungal Activity

Research has demonstrated that this compound exhibits potent antifungal activity against various phytopathogenic fungi. A study reported that at a concentration of 25 ppm, Cbs inhibited spore germination and germ tube growth of several fungal species, including:

- Fusarium oxysporum f. sp. lycopersici

- Fusarium culmorum

- Cladosporium cucumerinum

- Colletotrichum lagenarium

The compound was effective in vitro, showcasing its potential as a biocontrol agent in agricultural settings .

Efficacy Data Table

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Fusarium oxysporum f. sp. lycopersici | 25 ppm | Inhibition of spore germination |

| Fusarium culmorum | 25 ppm | Inhibition of germ tube growth |

| Cladosporium cucumerinum | 25 ppm | Significant reduction in growth |

| Colletotrichum lagenarium | 25 ppm | Effective at inhibiting spore development |

The antifungal mechanism of this compound involves the disruption of fungal cell wall integrity and inhibition of essential metabolic processes. The thiol group in Cbs is believed to interact with sulfhydryl groups in proteins, leading to altered protein function and ultimately cell death. This mode of action is consistent with other thiol-containing compounds known for their antimicrobial properties .

Case Studies and Research Findings

- Isolation and Characterization : Cbs was isolated from Pseudomonas fluorescens strain G308 using techniques such as preparative TLC and HPLC. The compound was identified through various spectroscopic methods, including LC/DAD and NMR analysis, confirming its chemical structure .

- Field Trials : Preliminary field trials indicated that formulations containing this compound could effectively reduce fungal infections in crops without adversely affecting non-target organisms or the environment. Further studies are required to optimize application rates and methods .

- Comparative Studies : Comparative studies with other antifungal agents revealed that Cbs had comparable or superior efficacy against certain fungal pathogens, suggesting it could be a viable alternative to synthetic fungicides .

Eigenschaften

IUPAC Name |

2-oxo-1-sulfanylquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-6-7-5-10(13)11(14)9-4-2-1-3-8(7)9/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPFEQYCJVHPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2S)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348373 | |

| Record name | N-Mercapto-4-formylcarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402934-24-1 | |

| Record name | N-Mercapto-4-formylcarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.